Calp1 (tfa)
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Overview
Description
Calp1 (tfa) is a calmodulin agonist with a dissociation constant (Kd) of 88 µM. It selectively binds to the calmodulin EF-hand/calcium-binding site, inhibiting calcium channel opening. This action blocks calcium influx and apoptosis with an IC50 of 44.78 µM. Calp1 (tfa) modulates glutamate receptor channel activity and impedes a store-operated nonselective cation channel. Additionally, it enhances calmodulin-dependent phosphodiesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calp1 (tfa) involves the preparation of a calmodulin agonist peptide. The peptide sequence is Val-Ala-Ile-Thr-Val-Leu-Val-Lys. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of Calp1 (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Calp1 (tfa) undergoes several types of chemical reactions, including:
Oxidation: Calp1 (tfa) can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of Calp1 (tfa) and substituted derivatives with modified side chains .
Scientific Research Applications
Calp1 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a tool to study calcium signaling pathways and calmodulin interactions.
Biology: Investigates the role of calcium in cellular processes, including apoptosis and signal transduction.
Medicine: Potential therapeutic agent for diseases involving calcium dysregulation, such as neurodegenerative diseases and cardiac disorders.
Industry: Utilized in the development of biosensors and diagnostic tools for calcium-related assays
Mechanism of Action
Calp1 (tfa) exerts its effects by binding to the calmodulin EF-hand/calcium-binding site. This binding inhibits the opening of calcium channels, blocking calcium influx into cells. This action prevents calcium-mediated apoptosis and modulates the activity of glutamate receptor channels and store-operated nonselective cation channels. Additionally, Calp1 (tfa) activates calmodulin-dependent phosphodiesterase activity, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Calp1 acetate: Another form of Calp1 with similar calmodulin agonist activity.
Calmodulin inhibitors: Compounds like trifluoperazine and W-7 that inhibit calmodulin activity.
Calcium channel blockers: Compounds like verapamil and nifedipine that block calcium channels
Uniqueness
Calp1 (tfa) is unique due to its selective binding to the calmodulin EF-hand/calcium-binding site and its ability to modulate multiple calcium-dependent pathways. This multifaceted role makes it a valuable tool in studying calcium signaling and potential therapeutic applications .
Properties
Molecular Formula |
C42H76F3N9O12 |
---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H75N9O10.C2HF3O2/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41;3-2(4,5)1(6)7/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59);(H,6,7)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
NEQKOMDEJDLJON-KIFCWDIHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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